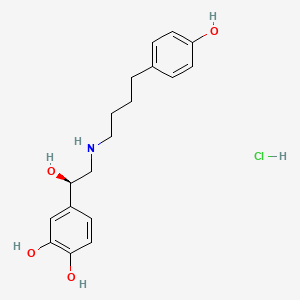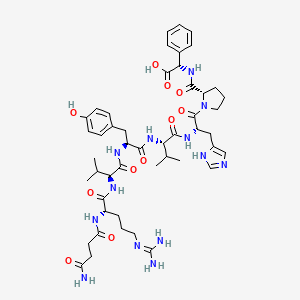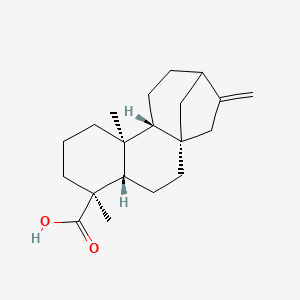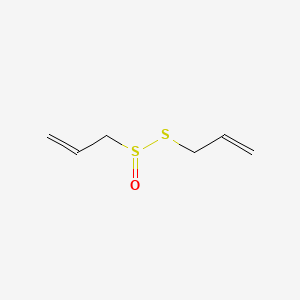
Allicin
Übersicht
Beschreibung
Allicin is an organosulfur compound derived from garlic (Allium sativum). It is responsible for the characteristic aroma of freshly crushed garlic. This compound is formed when the enzyme alliinase converts alliin into this compound upon tissue damage. This compound is known for its biological activities, including antimicrobial, antioxidant, and anticancer properties .
Wissenschaftliche Forschungsanwendungen
Allicin has a wide range of applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfur chemistry.
Biology: Studied for its antimicrobial properties against bacteria, fungi, and viruses.
Medicine: Investigated for its potential in treating cardiovascular diseases, cancer, and neurodegenerative disorders
Industry: Used in agriculture as a natural pesticide and in food preservation for its antimicrobial properties.
In Vivo
In vivo studies have investigated the effects of allicin on cancer, cholesterol, and bacterial and fungal infections. Studies have shown that this compound may be effective in preventing and treating certain types of cancer, including breast, lung, and prostate cancer. Additionally, this compound may be effective in reducing cholesterol levels and treating bacterial and fungal infections.
In Vitro
In vitro studies have investigated the effects of allicin on the immune system, inflammation, and cardiovascular health. Studies have shown that this compound may be effective in stimulating the immune system and reducing inflammation. Additionally, this compound may be effective in improving cardiovascular health by reducing blood pressure and cholesterol levels.
Wirkmechanismus
Allicin exerts its effects through several mechanisms:
Antimicrobial Action: this compound targets thiol-containing proteins and enzymes in microorganisms, disrupting their function and leading to cell death.
Antioxidant Action: this compound reacts with reactive oxygen species, reducing oxidative stress in cells.
Anticancer Action: this compound induces apoptosis in cancer cells by modulating pathways such as PI3K/Akt/mTOR and activating caspases.
Similar Compounds:
Diallyl Disulfide: Another sulfur-containing compound found in garlic, known for its antimicrobial and anticancer properties.
Diallyl Trisulfide: Similar to diallyl disulfide but with an additional sulfur atom, exhibiting stronger biological activities.
Uniqueness of this compound: this compound is unique due to its rapid formation upon tissue damage and its broad spectrum of biological activities. Unlike other sulfur compounds, this compound is highly reactive and can quickly interact with various cellular targets, making it a potent bioactive compound .
Biologische Aktivität
Allicin has been shown to possess a variety of biological activities. It has been shown to possess antioxidant, anti-inflammatory, and antimicrobial activities. Additionally, this compound has been shown to possess anti-cancer, anti-cholesterol, and anti-hypertensive activities.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. Additionally, this compound has been shown to reduce cholesterol levels and improve cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using allicin in laboratory experiments include its availability, low cost, and ease of use. Additionally, this compound has been shown to possess a variety of biological activities and can be used to study a variety of diseases and conditions. The main limitation of using this compound in laboratory experiments is the lack of standardized protocols for its use.
Zukünftige Richtungen
For research include exploring the potential of allicin to treat a variety of diseases and conditions, including cancer, Alzheimer’s disease, and cardiovascular disease. Additionally, future research should focus on the development of standardized protocols for the use of this compound in laboratory experiments. Other future directions include exploring the potential of this compound to reduce inflammation and improve the function of the immune system, as well as exploring the potential of this compound to treat bacterial and fungal infections. Finally, future research should focus on the development of new and improved methods for synthesizing this compound in the laboratory.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Allicin is a reactive sulfur species (RSS) and undergoes a redox-reaction with thiol groups in glutathione and proteins, which is thought to be essential for its biological activity . It can inhibit the proliferation of both bacteria and fungi or kill cells outright, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
Cellular Effects
This compound is physiologically active in microbial, plant, and mammalian cells . In mammalian cell lines, including cancer cells, this compound induces cell-death and inhibits cell proliferation . It also has a variety of health-promoting properties, for example, cholesterol- and blood pressure-lowering effects that are advantageous for the cardiovascular system .
Molecular Mechanism
This compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a reactive thiol-trapping sulfur compound that S-thioallylates accessible cysteine residues in proteins and low molecular weight thiols .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . It has been shown to have cardioprotective effects on cardiovascular disease through various pathways, including anti-apoptosis, antioxidant stress reduction, and anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to inhibit the high glucose-induced activation of caspase-3 and nuclear translocation of NF-κB, which appeared to suppress elevated glucose-induced cardiomyocyte apoptosis .
Metabolic Pathways
This compound influences several key metabolic pathways, including lipid metabolism (steroid hormone synthesis, unsaturated fatty acid synthesis, and PPAR signaling pathways) and antioxidant pathways (chemical carcinogenesis-reactive oxygen species pathway and glutathione metabolism pathways) .
Transport and Distribution
This compound is a fat-soluble volatile component and is eliminated from the body by the respiratory tract . It is distributed in the liver, kidney, lung, and other organs .
Subcellular Localization
In intact plants, this compound is stored in the cytosol of storage mesophyll cells . During tissue damage, the vacuolar enzyme alliinase contacts and hydrolyzes this compound to produce the corresponding sulfenic acids .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Allicin kann durch Oxidation von Diallyldisulfid mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperoxybenzoesäure synthetisiert werden. Die Reaktion findet typischerweise in einem sauren Medium statt, und das Produkt wird durch chromatographische Verfahren gereinigt .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt durch Extraktion aus Knoblauch. Frischer Knoblauch wird zerkleinert, um die Alliinase zu aktivieren, die Alliin in this compound umwandelt. Das this compound wird dann mit organischen Lösungsmitteln extrahiert und durch Methoden wie Hochleistungsflüssigkeitschromatographie (HPLC) oder Dünnschichtchromatographie (TLC) gereinigt .
Arten von Reaktionen:
Reduktion: this compound kann reduziert werden, um Allylmercaptan und andere schwefelhaltige Verbindungen zu bilden.
Substitution: this compound kann mit Thiolgruppen in Proteinen reagieren, was zur Bildung von gemischten Disulfiden führt.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, m-Chlorperoxybenzoesäure.
Reduktionsmittel: Natriumborhydrid, Dithiothreitol.
Reaktionsbedingungen: Saurer oder neutraler pH-Wert, Raumtemperatur
Hauptprodukte:
Oxidationsprodukte: Diallyldisulfid, Diallyltrisulfid.
Reduktionsprodukte: Allylmercaptan, gemischte Disulfide
4. Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in verschiedenen Bereichen:
Biologie: Wird auf seine antimikrobiellen Eigenschaften gegen Bakterien, Pilze und Viren untersucht.
Medizin: Wird auf sein Potenzial bei der Behandlung von Herz-Kreislauf-Erkrankungen, Krebs und neurodegenerativen Erkrankungen untersucht
5. Wirkmechanismus
This compound übt seine Wirkungen über verschiedene Mechanismen aus:
Antimikrobielle Wirkung: this compound zielt auf thiolhaltige Proteine und Enzyme in Mikroorganismen ab, stört ihre Funktion und führt zum Zelltod.
Antioxidative Wirkung: this compound reagiert mit reaktiven Sauerstoffspezies und reduziert oxidativen Stress in Zellen.
Krebshemmende Wirkung: this compound induziert Apoptose in Krebszellen, indem es Signalwege wie PI3K/Akt/mTOR moduliert und Caspasen aktiviert.
Ähnliche Verbindungen:
Diallyldisulfid: Eine weitere schwefelhaltige Verbindung, die in Knoblauch vorkommt und für ihre antimikrobiellen und krebshemmenden Eigenschaften bekannt ist.
Diallyltrisulfid: Ähnlich wie Diallyldisulfid, aber mit einem zusätzlichen Schwefelatom, wobei stärkere biologische Aktivitäten gezeigt werden.
Einzigartigkeit von this compound: this compound ist einzigartig durch seine schnelle Bildung bei Gewebeschädigung und sein breites Spektrum an biologischen Aktivitäten. Im Gegensatz zu anderen Schwefelverbindungen ist this compound hochreaktiv und kann schnell mit verschiedenen zellulären Zielstrukturen interagieren, was es zu einer potenten bioaktiven Verbindung macht .
Eigenschaften
IUPAC Name |
3-prop-2-enylsulfinylsulfanylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS2/c1-3-5-8-9(7)6-4-2/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLKFOPOAOFWQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSS(=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043707 | |
| Record name | Allicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Allicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033963 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
24 mg/mL at 10 °C | |
| Record name | Allicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033963 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
539-86-6 | |
| Record name | Allicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11780 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Allicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-allyl acrylo-1-sulphinothioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C39BY17Y6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Allicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033963 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
25 °C | |
| Record name | Allicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033963 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details


Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does allicin exert its biological effects?
A1: this compound (diallylthiosulfinate) is a reactive sulfur species (RSS) containing a thiosulfinate functional group. This group enables this compound to react with thiol groups (-SH) found in molecules like glutathione and proteins. This redox reaction is believed to be the key mechanism behind this compound's diverse biological activities. [, ]
Q2: What is the role of glutathione in this compound's activity?
A2: this compound's antimicrobial effect is significantly influenced by glutathione (GSH). Studies have shown that this compound's inhibitory effect against bacteria decreases in the presence of GSH. This suggests that this compound disrupts the bacterial oxidative balance by interacting with GSH and other thiol-containing molecules. [, , ]
Q3: What are the downstream effects of this compound interacting with its targets?
A3: this compound's interaction with thiol groups can trigger various downstream effects, including:
- Induction of apoptosis: this compound has been shown to induce apoptosis in various cancer cell lines, including glioblastoma, cervical carcinoma, and esophageal squamous cell carcinoma. This effect is mediated through multiple pathways, including cell cycle arrest, promotion of autophagy, and regulation of apoptosis-related proteins like Bax, Bcl-2, and caspases. [, , , , ]
- Inhibition of microbial growth: this compound exhibits broad-spectrum antimicrobial activity against bacteria and fungi, including drug-resistant strains. This is attributed to its interaction with essential thiol groups in microbial enzymes and proteins, disrupting vital cellular processes. [, , , , ]
- Anti-inflammatory effects: this compound has demonstrated anti-inflammatory properties in various models, including trinitrobenzenesulfonic acid-induced colitis and reticuloendotheliosis virus infection in chickens. These effects are linked to the suppression of inflammatory signaling pathways like NF-κB and MAPK, as well as the modulation of cytokine production. [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C6H10OS2 and a molecular weight of 162.27 g/mol.
Q5: What are the challenges associated with this compound stability?
A6: this compound is a highly reactive and unstable molecule, particularly in the presence of water, oxygen, and heat. This instability poses significant challenges for its storage, formulation, and delivery. [, , ]
Q6: What are some strategies to improve this compound stability and bioavailability?
A6: Various approaches are being explored to enhance this compound stability and delivery, including:
- Encapsulation techniques: Encapsulating this compound within nanoparticles, liposomes, or cyclodextrin complexes can protect it from degradation and improve its stability, solubility, and controlled release. [, ]
- Chemical modifications: Synthesizing this compound derivatives with improved stability while retaining biological activity is an active research area. For example, prosultiamine, a more stable analog of allithiamine (synthesized from this compound and thiamine), has shown promising results in preclinical studies for treating HTLV-I-associated myelopathy/tropical spastic paraparesis. [, ]
- Optimization of extraction methods: Using appropriate extraction methods and solvents can minimize this compound degradation and maximize its yield from garlic. [, ]
Q7: What is the safety profile of this compound?
A8: While this compound is generally considered safe for consumption in culinary amounts, high doses may pose toxicity concerns. More research is needed to establish safe and effective dosages for therapeutic applications. [, ]
Q8: What in vitro models have been used to study this compound's effects?
A8: Numerous in vitro studies have investigated this compound's effects using various cell lines, including:
- Cancer cell lines: Human glioblastoma, cervical carcinoma, esophageal squamous cell carcinoma, bladder cancer, retinoblastoma, and melanoma cells have been used to assess this compound's antiproliferative and apoptosis-inducing effects. [, , , , , ]
- Microbial cultures: Various bacterial and fungal strains, including drug-resistant ones, have been used to evaluate this compound's antimicrobial activity. [, , , , ]
- Primary cells: Human fibroblasts and rat pheochromocytoma cells (PC12) have been employed to study this compound's effects on cell proliferation, oxidative stress, and apoptosis. [, ]
Q9: What in vivo models have been used to study this compound's effects?
A9: Animal models, particularly rodents, have been used to investigate this compound's therapeutic potential in various conditions:
- Atherosclerosis: Studies in apolipoprotein E-deficient and LDL receptor knockout mice have demonstrated this compound's ability to reduce atherosclerotic plaque formation and improve lipid profiles. [, ]
- Cancer: this compound has shown antitumor effects in mice inoculated with melanoma and fibrosarcoma cells. []
- Infectious diseases: this compound has demonstrated efficacy in murine models of disseminated aspergillosis and toxoplasmosis. [, ]
- Liver injury: this compound has exhibited hepatoprotective effects in mice with carbon tetrachloride-induced acute liver injury. []
- Pulmonary arterial hypertension: Studies in rats with monocrotaline-induced pulmonary arterial hypertension have shown this compound's ability to attenuate vascular remodeling, improve endothelial function, and reduce oxidative stress. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

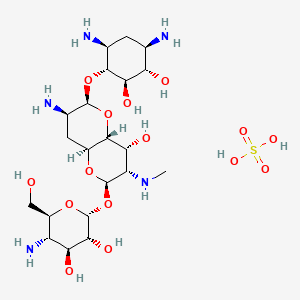
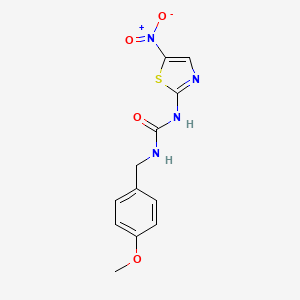

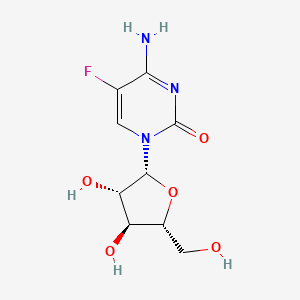

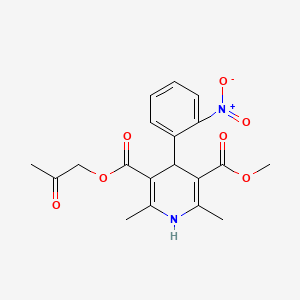


![methyl (1S,4aS)-6-hydroxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1665168.png)
